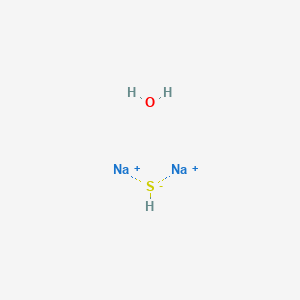

Sodium sulfide hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium sulfide hydrate is a chemical compound with the formula Na2S·xH2O . Both the anhydrous and the hydrated salts in pure crystalline form are colorless solids . Technical grades of sodium sulfide are generally yellow to brick red due to the presence of polysulfides . They are water-soluble, giving strongly alkaline solutions . When exposed to moist air, this compound emits hydrogen sulfide, an extremely toxic, flammable, and corrosive gas which smells like rotten eggs .

Synthesis Analysis

This compound can be synthesized by dissolving sodium hydroxide in water and passing pure H2S gas into it under cooling . Once saturation is achieved, the solution is filtered to remove any brown impurities and then sealed to prevent contact with air . The solution is left in a cool place for three days to allow for crystallization .Molecular Structure Analysis

This compound adopts the antifluorite structure . In this structure, the Na+ centers occupy sites of the fluoride in the CaF2 framework, and the larger S2- ions occupy the sites for Ca2+ .Chemical Reactions Analysis

This compound can be easily oxidized. When heated, it forms sodium carbonate and sulfur dioxide . It also reacts with sulfur to form polysulfides .Physical And Chemical Properties Analysis

This compound is a colorless, hygroscopic solid . It has a molar mass of 78.0452 g/mol for the anhydrous form and 240.18 g/mol for the nonahydrate . It is soluble in water but insoluble in ether and slightly soluble in alcohol . Its density varies with the level of hydration, being 1.856 g/cm3 for the anhydrous form, 1.58 g/cm3 for the pentahydrate, and 1.43 g/cm3 for the nonahydrate .Scientific Research Applications

1. Chemoselective Reduction

Sodium sulfide hydrate is used for the chemoselective reduction of azides to primary amines. This process achieves good-to-excellent yields under solvent-free conditions and is effective without affecting other active functionalities like ether, carbonyl, sulfonyl, and nitro groups (Kazemi, Kiasat, & Sayyahi, 2004).

2. Synthesis of Organic Semiconductors

This compound is instrumental in synthesizing acene(di)thiophenes used as organic semiconductors. It serves as an efficient source of sulfur for various reactions in creating semiconducting oligomers and polymers, contributing significantly to advancements in organic devices like field-effect transistors and photovoltaics (Nakano & Takimiya, 2017).

3. Improvement of Electrical Properties

Sodium sulfide enhances the electrical properties of GaAs surfaces and is useful in various device structures. Comparative studies with ammonium sulfide demonstrate its effectiveness in improving photoluminescence behavior and band bending in these materials (Besser & Helms, 1989).

4. Production and Purification

The production and purification of anhydrous sodium sulfide, a key component in sodium-sulfur batteries, have been researched extensively. Methods include the dehydration of hydrate flakes and solvent evaporation processes, highlighting cost-effective and scalable solutions for obtaining high-purity anhydrous sodium sulfide (Smith, Birnbaum, & Wolden, 2021).

5. Electrochemical Applications

Sodium sulfide is used to inhibit the electrochemical migration of tin, especially in environments containing chloride ions. It effectively precipitates tin ions, preventing dendrite formation and offering insights into the mechanisms of sodium sulfide's role in such systems (Liao, Wei, Chen, & Guo, 2017).

6. Semiconductor Research

In semiconductor research, this compound has played a role in synthesizing hydrated sodium indium sulfide with unique bonding patterns. This material exhibits photocatalytic activity and potential for hydrogen generation from aqueous solutions (Zheng, Bu, & Feng, 2005).

7. Sodium-Iron Sulfide Batteries

Research on sodium-iron sulfide batteries shows that this compound can be used in creating high-capacity and stable battery systems. This includes developing yolk-shell iron sulfide-carbon nanospheres that demonstrate remarkable capacity and energy density (Wang et al., 2015).

8. Flotation in Mineral Processing

In the field of mineral processing, sodium sulfide is a key regulator in flotation, acting as a depressant, reagent removal agent, and activator. It is particularly vital in processing non-ferrous metal sulfide and oxide ores, offering insights into the electrochemistry of flotation solutions (Yan Si-ming, 2012).

Safety and Hazards

Sodium sulfide hydrate is considered hazardous. It may be corrosive to metals . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is very toxic to aquatic life . When exposed to moist air, it emits hydrogen sulfide, an extremely toxic, flammable, and corrosive gas .

Future Directions

Sodium sulfide hydrate has potential applications in thermochemical storage systems due to its high energy density under operation conditions . It is also being explored for its potential applications in the production of organic semiconductors and semiconducting materials for devices like organic transistors and photovoltaics .

Mechanism of Action

Target of Action

Sodium sulfide hydrate primarily targets the respiratory system . It releases hydrogen sulfide (H2S) when in contact with moist air . H2S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties . It affects mammal’s immune, neuro, cardio, and respiratory systems .

Mode of Action

This compound interacts with its targets through a typical ion-dipole interaction . At the molecular level, the ions interact with water molecules from all directions in a 3-dimensional space . This interaction leads to the release of H2S, which then exhibits its anti-inflammatory and antiapoptotic properties .

Biochemical Pathways

The sulfide oxidation pathway is one of the key biochemical pathways affected by this compound . This pathway converts H2S to thiosulfate and sulfate, with electrons from the oxidation entering at the level of complex III and from sulfite oxidase at the level of complex IV . This process generates substantial oxidative stress in vivo .

Pharmacokinetics

It is known that this compound is water-soluble , which suggests that it can be easily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.

Result of Action

The result of this compound’s action is primarily the release of H2S, which exhibits anti-inflammatory and antiapoptotic properties . This can lead to various effects such as protection against inflammation and damage . .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it releases H2S when in contact with moist air . Moreover, it is corrosive to metals and very toxic to aquatic organisms . Its solubility in water suggests that its action, efficacy, and stability can be influenced by the hydration level in the environment.

properties

IUPAC Name |

disodium;sulfanide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O.H2S/h;;2*1H2/q2*+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJIAWKLYDUTBN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[SH-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2OS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)

![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)

![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/no-structure.png)